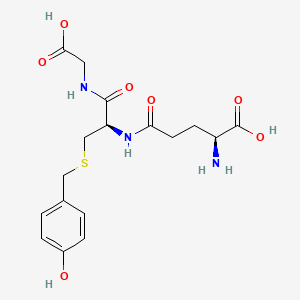

S-(4-Hydroxybenzyl)glutathione

Beschreibung

Contextualizing Glutathione (B108866) and its Derivatives in Biological Systems

To understand S-(4-Hydroxybenzyl)glutathione, one must first appreciate the central role of its parent molecule, glutathione (GSH).

Overview of Glutathione's Fundamental Biological Significance

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a cornerstone of cellular defense and function. wikipedia.org It is the most abundant non-protein thiol in animal cells and is integral to maintaining the redox balance within cells. wikipedia.org The thiol group of its cysteine residue endows GSH with potent nucleophilic and reducing properties. mdpi.com

The primary roles of glutathione include:

Antioxidant Defense: GSH directly scavenges a variety of reactive oxygen species (ROS), such as free radicals and peroxides, thereby protecting critical cellular components from oxidative damage. wikipedia.orgmdpi.com It is a key component of the glutathione-ascorbate cycle, which detoxifies harmful hydrogen peroxide. wikipedia.org

Detoxification: Glutathione is a crucial substrate for glutathione S-transferases (GSTs), a major family of phase II detoxification enzymes. wikipedia.org These enzymes catalyze the conjugation of GSH to a wide array of electrophilic xenobiotics (foreign compounds) and endogenous molecules, rendering them more water-soluble and easier to excrete from the body. wikipedia.orgmdpi.com

Redox Homeostasis and Signaling: The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. mdpi.com This balance influences numerous cellular processes, including gene expression, DNA and protein synthesis, cell proliferation, and apoptosis (programmed cell death).

Metabolic Functions: Glutathione participates in various metabolic pathways, including the synthesis of leukotrienes and prostaglandins, and plays a role in the storage of cysteine. wikipedia.org

Classification and Structural Diversity of Glutathione Conjugates

The conjugation of glutathione to other molecules, a process often mediated by glutathione S-transferases (GSTs), results in a diverse class of compounds known as glutathione conjugates or S-conjugates. wikipedia.orgmdpi.com This process involves the formation of a thioether bond between the sulfur atom of glutathione's cysteine residue and an electrophilic center on the substrate molecule. wikipedia.org

Glutathione conjugates can be broadly classified based on the nature of the molecule to which glutathione is attached. These substrates can be endogenous compounds, such as products of lipid peroxidation like 4-hydroxynonenal (B163490) (4-HNE), or exogenous substances (xenobiotics), including drugs and environmental toxins. mdpi.comnih.gov

The structural diversity of these conjugates is vast, reflecting the wide range of electrophilic compounds that can react with glutathione. This compound is a specific example of such a conjugate, where the 4-hydroxybenzyl group is attached to the sulfur atom of the cysteine residue in glutathione. tandfonline.com

The formation of these conjugates is the first step in the mercapturic acid pathway, a major route for the detoxification and elimination of harmful compounds. tandfonline.com Following their formation, glutathione S-conjugates are typically transported out of the cell and further metabolized before being excreted. mdpi.comtandfonline.com

Historical Perspective and Discovery of this compound

This compound was first identified as a naturally occurring compound isolated from the rhizomes of Gastrodia elata Blume, a plant used in traditional medicine. tandfonline.com In a 1995 study, extracts of Gastrodia were found to inhibit the binding of kainic acid to glutamate receptors in the brain. medchemexpress.com Subsequent research focused on identifying the active constituents responsible for this activity.

A significant advancement in the characterization of this compound came from a 2015 study that isolated and extensively characterized seven new 4-hydroxybenzyl-substituted glutathione derivatives, along with the previously known this compound (designated as compound 1 in the study), from an aqueous extract of Gastrodia elata rhizomes. tandfonline.comnih.gov The researchers used spectroscopic and chemical methods to determine the structures of these compounds. tandfonline.com The absolute configuration of this compound was also assigned using Marfey's method and confirmed by synthesis. tandfonline.comnih.gov This research provided a more detailed understanding of the chemical diversity of glutathione derivatives within this plant species. tandfonline.com

The formation of similar glutathione conjugates has been studied in other contexts. For instance, research has shown that butylated hydroxytoluene (BHT), a synthetic antioxidant, can be converted to S-(3,5-di-tert-butyl-4-hydroxybenzyl)glutathione by rat liver microsomes, suggesting a metabolic pathway involving cytochrome P-450 monooxygenases. nih.gov

Scope and Research Objectives for this compound Investigation

The discovery of this compound and its derivatives in Gastrodia elata has opened avenues for further scientific inquiry. The primary research objectives for investigating this compound are centered on elucidating its biological functions and potential therapeutic applications.

Key research objectives include:

Neuroprotective Effects: Given that extracts of Gastrodia elata have shown neuroprotective properties and that this compound can inhibit kainic acid binding to glutamate receptors, a major objective is to further investigate its potential to protect neurons from excitotoxicity and other forms of damage. medchemexpress.comresearchgate.net

Antioxidant Activity: As a glutathione derivative, it is hypothesized that this compound possesses antioxidant properties. Research aims to quantify its ability to scavenge free radicals and protect cells from oxidative stress.

Enzymatic Interactions: Understanding how this compound interacts with key enzymes, particularly glutathione S-transferases and other enzymes involved in glutathione metabolism, is a crucial research goal.

Mechanism of Action: A fundamental objective is to determine the molecular mechanisms through which this compound exerts its biological effects. This includes identifying its cellular targets and signaling pathways.

Biosynthesis and Metabolism: Investigating the biosynthetic pathway of this compound in Gastrodia elata and its metabolism in biological systems is essential for a comprehensive understanding of its lifecycle.

Interactive Data Table: Key Research Findings on this compound

| Research Finding | Organism/System Studied | Key Methodologies | Reference |

| Inhibition of kainic acid binding to brain glutamate receptors (IC50 of 2 µM) | Brain tissue | In vitro binding assay | medchemexpress.com |

| Isolation and structural elucidation from Gastrodia elata | Plant extract | Spectroscopic and chemical methods, Marfey's method, synthesis | tandfonline.comnih.gov |

| Potential neuroprotective agent | In silico and in vitro studies | Network pharmacology, molecular docking | researchgate.net |

| Formation from butylated hydroxytoluene via cytochrome P-450 | Rat liver microsomes | In vitro metabolic study | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWDMACVJFPRW-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthetic Pathways of S 4 Hydroxybenzyl Glutathione

Natural Sources and Isolation Strategies

Identification in Plant Metabolomes (e.g., Gastrodia elata Blume)

S-(4-Hydroxybenzyl)glutathione has been identified as a naturally occurring compound, notably within the metabolome of the plant Gastrodia elata Blume, a traditional herb used in East Asia. koreascience.kr Metabolic profiling studies of different varieties of G. elata have shown the presence of numerous sulfur-containing compounds, with this compound being a significant metabolite, particularly accumulated in the black stem variety (G. elata f. glauca). Its presence in G. elata has been confirmed through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS). koreascience.krnih.gov Furthermore, this compound is considered a quality marker for distinguishing between different processing methods of Gastrodia rhizoma, the dried tuber of G. elata. nih.gov Specifically, steaming the tubers before drying has been shown to increase the levels of this compound. nih.gov

Seven new 4-hydroxybenzyl-substituted glutathione (B108866) derivatives, along with the known this compound, have been isolated from the aqueous extract of Gastrodia elata Blume rhizomes. nih.gov This highlights the diversity of related compounds found within this plant species.

Isolation Methodologies for this compound and Analogues

The isolation of this compound and its analogues from natural sources like Gastrodia elata typically involves extraction followed by chromatographic separation. nih.gov Aqueous extracts of the plant material are often the starting point. nih.gov Advanced spectroscopic and chemical methods are then employed to determine the precise structures of the isolated compounds. nih.gov For instance, the structures of several new 4-hydroxybenzyl-substituted glutathione derivatives were elucidated using these techniques. nih.gov In some cases, the structural assignments have been further validated through chemical synthesis. nih.gov

A study detailing the isolation of constituents from the rhizomes of G. elata led to the identification of a new tripeptide, ethyl this compound, alongside other known compounds. mdpi.com The structure of this new analogue was determined through interpretation of spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. mdpi.com

Proposed Enzymatic and Non-Enzymatic Formation Mechanisms

Role of Glutathione Biosynthetic Enzymes (e.g., Glutamate-Cysteine Ligase, Glutathione Synthetase) in Parent Compound Synthesis

The biosynthesis of the parent compound, glutathione (GSH), is a fundamental cellular process and a prerequisite for the formation of this compound. This synthesis occurs in the cytosol through two sequential enzymatic reactions requiring ATP. nih.gov

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in glutathione synthesis. It catalyzes the formation of a peptide bond between the amino acids glutamate (B1630785) and cysteine, resulting in γ-glutamylcysteine. nih.govmdpi.comresearchgate.net The availability of cysteine is a critical factor for this step. mdpi.com

Glutathione Synthetase (GS): This enzyme catalyzes the second and final step, adding glycine (B1666218) to γ-glutamylcysteine to form the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). nih.govmdpi.comresearchgate.net

The continuous supply of glutathione is crucial for its various cellular functions, including the detoxification of xenobiotics and the protection against oxidative stress. wikipedia.orgrjeid.com

Potential Involvement of Glutathione S-Transferases in Conjugation Reactions

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a central role in the detoxification of a wide range of electrophilic compounds. wikipedia.orgrndsystems.com They catalyze the conjugation of the reduced form of glutathione (GSH) to these substrates, making them more water-soluble and easier to excrete from the cell. wikipedia.orgtandfonline.com

The formation of this compound is hypothesized to occur through a conjugation reaction catalyzed by a GST. In this proposed mechanism, a precursor molecule containing a 4-hydroxybenzyl group with an electrophilic center reacts with the sulfhydryl group of glutathione. This reaction would lead to the formation of the stable thioether linkage characteristic of this compound. GSTs are known to facilitate such nucleophilic attacks by GSH on electrophilic carbon atoms. wikipedia.org The broad substrate specificity of some GSTs makes them likely candidates for catalyzing the formation of this and other glutathione conjugates found in nature. nih.govmdpi.comnih.gov

Precursor Molecules and Metabolic Intermediates in Putative Biosynthesis

The biosynthesis of this compound requires the presence of both glutathione and a suitable 4-hydroxybenzyl-containing precursor molecule. Within Gastrodia elata, several phenolic compounds related to 4-hydroxybenzyl alcohol are present, which could serve as precursors. For instance, 4-hydroxybenzyl alcohol itself is a known constituent of G. elata. It is plausible that an enzymatic activation of 4-hydroxybenzyl alcohol or a related metabolite creates an electrophilic intermediate that can then be conjugated with glutathione.

The metabolic pathway could involve the formation of an intermediate such as a quinone methide from the oxidation of 4-hydroxybenzyl alcohol. This highly reactive intermediate would readily undergo nucleophilic attack by the thiol group of glutathione, a reaction that could be facilitated by a glutathione S-transferase.

Below is a table summarizing the key enzymes and molecules involved in the proposed biosynthetic pathway.

| Molecule/Enzyme | Role in Biosynthesis |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first, rate-limiting step in glutathione synthesis. nih.govmdpi.comresearchgate.net |

| Glutathione Synthetase (GS) | Catalyzes the final step in glutathione synthesis. nih.govmdpi.comresearchgate.net |

| Glutathione (GSH) | The parent tripeptide that is conjugated to the 4-hydroxybenzyl moiety. wikipedia.org |

| 4-Hydroxybenzyl Alcohol | A potential precursor molecule found in Gastrodia elata. |

| Glutathione S-Transferase (GST) | The enzyme likely responsible for catalyzing the conjugation of glutathione to the 4-hydroxybenzyl precursor. wikipedia.orgmdpi.com |

Biochemical Pathways Leading to 4-Hydroxybenzyl Moiety Incorporation

The formation of this compound is a crucial biochemical process that involves the conjugation of the tripeptide glutathione (GSH) with a 4-hydroxybenzyl moiety. This conjugation is primarily an enzymatic reaction, catalyzed by the glutathione S-transferase (GST) superfamily of enzymes. wikipedia.org GSTs are well-documented for their role in cellular detoxification by attaching the thiol group of glutathione to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. wikipedia.orgencyclopedia.pubmdpi.com

The core of this biosynthetic pathway involves a nucleophilic attack by the sulfur atom of glutathione on an electrophilic center of a 4-hydroxybenzyl-containing substrate. wikipedia.org While this reaction can, in some cases, occur non-enzymatically, the rate is significantly accelerated by GSTs. encyclopedia.pubmpg.de The general mechanism can be summarized as follows:

Activation of Glutathione: The GST enzyme binds to glutathione at a specific site, often referred to as the G-site. tandfonline.com This binding lowers the pKa of glutathione's thiol group, facilitating the formation of the highly nucleophilic thiolate anion (GS⁻) at physiological pH. mpg.de

Substrate Binding: A second hydrophobic substrate, the donor of the 4-hydroxybenzyl group, binds to an adjacent active site on the enzyme, known as the H-site. mdpi.com The precursor molecule is typically 4-hydroxybenzyl alcohol or a related compound that can be converted into a reactive electrophilic intermediate.

Conjugation: The activated glutathione (thiolate) performs a nucleophilic attack on the electrophilic carbon of the 4-hydroxybenzyl substrate, leading to the formation of a stable carbon-sulfur bond and yielding this compound. wikipedia.org

A key precursor for the 4-hydroxybenzyl moiety is 4-hydroxybenzyl alcohol, a natural phenolic compound found in various plants, such as the orchid Gastrodia elata Blume. nih.gov Research has shown that compounds with a benzyl (B1604629) structure can undergo enzymatic modification. mdpi.com For the conjugation to occur, the alcohol group may need to be activated to create a better leaving group, thereby making the benzylic carbon more electrophilic. In some biological systems, this activation is achieved through the action of other enzymes, such as cytochrome P-450 monooxygenases, which can convert substrates into reactive intermediates like quinone methides. nih.gov This reactive intermediate can then readily react with glutathione. nih.gov

For instance, studies on the metabolism of butylated hydroxytoluene (BHT), a compound structurally related to the 4-hydroxybenzyl group, have shown its conversion to a reactive quinone methide by cytochrome P-450. This intermediate subsequently conjugates with glutathione. nih.gov A similar mechanism is plausible for the endogenous formation of this compound from 4-hydroxybenzyl alcohol or similar precursors.

Table 1: Key Components in the Biosynthesis of this compound

| Component | Class/Family | Role in Pathway |

| Glutathione (GSH) | Tripeptide | Provides the nucleophilic thiol group for conjugation. wikipedia.org |

| 4-Hydroxybenzyl Alcohol | Phenolic Alcohol | Serves as a primary precursor for the 4-hydroxybenzyl moiety. nih.gov |

| Glutathione S-Transferases (GSTs) | Phase II Detoxification Enzymes | Catalyze the conjugation reaction between glutathione and the electrophilic substrate. wikipedia.org |

| Cytochrome P-450 Monooxygenases | Phase I Detoxification Enzymes | Potentially activate precursor molecules into reactive electrophilic intermediates. nih.gov |

| Quinone Methide (putative) | Reactive Intermediate | Acts as the electrophilic substrate for glutathione conjugation. nih.gov |

Molecular Mechanisms and Biological Functions of S 4 Hydroxybenzyl Glutathione

Interactions with Neurotransmitter Systems

Research has highlighted the activity of S-(4-Hydroxybenzyl)glutathione within the nervous system, particularly its influence on glutamate (B1630785) receptors, which are crucial for excitatory neurotransmission.

Modulatory Effects on Brain Glutamate Receptors

This compound demonstrates a modulatory effect on brain glutamate receptors. xcessbio.commedchemexpress.comtargetmol.combarrowneuro.orgclinisciences.comchemsrc.com This interaction is significant because glutamate receptors are central to synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in various neurological conditions, suggesting that compounds modulating these receptors could have neuroprotective potential. researchgate.net this compound was identified as a key principle in extracts of the plant Gastrodia elata responsible for this receptor interaction. targetmol.combarrowneuro.org

In Vitro Inhibition Studies of Kainic Acid Binding

Specific in vitro studies have quantified the interaction of this compound with a subtype of ionotropic glutamate receptors, the kainate receptors. These studies show that the compound is an effective inhibitor of the binding of kainic acid, a potent agonist for these receptors.

The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to block 50% of the target's activity, has been determined for this compound.

Table 1: In Vitro Inhibition of Kainic Acid Binding by this compound

| Compound | Target | Action | IC50 Value |

|---|

This finding establishes this compound as a notable inhibitor of kainic acid binding to glutamate receptors, with a slightly lower affinity compared to glutamate and glutathione (B108866) itself. targetmol.com

Role in Cellular Homeostasis and Stress Response Pathways

As a glutathione derivative, the functions of this compound in cellular homeostasis are intrinsically linked to the well-established roles of its parent molecule, glutathione (GSH). GSH is a vital tripeptide antioxidant that plays a central part in protecting cells from damage and maintaining a stable internal environment. nih.govwikipedia.org

Participation in Antioxidant Defense Systems (Indirectly, via parent GSH functions)

Glutathione is considered the body's master antioxidant, crucial for neutralizing harmful reactive oxygen species (ROS) and maintaining the cellular redox balance. doctorsformulas.comunirioja.es The antioxidant functions of GSH, which indirectly underpin the potential role of its derivatives, are multifaceted.

Direct Neutralization of Free Radicals: GSH directly scavenges various free radicals, including hydroxyl radicals and superoxide (B77818) radicals, preventing them from damaging critical cellular components like DNA and proteins. unirioja.es

Enzymatic Antioxidant Cofactor: GSH serves as a crucial cofactor for several antioxidant enzymes. unirioja.es Glutathione peroxidases (GPx), for instance, utilize GSH to reduce hydrogen peroxide and lipid peroxides to non-toxic substances like water and alcohols. nih.govjpp.krakow.pl

Regeneration of Other Antioxidants: GSH is essential for recycling and regenerating other key antioxidants, such as Vitamin C and Vitamin E, restoring their ability to combat oxidative stress. doctorsformulas.comunirioja.es

Contribution to Detoxification Processes of Endogenous and Exogenous Compounds

A primary function of glutathione is its central role in Phase II detoxification, a metabolic pathway that neutralizes and prepares toxins for elimination from the body. doctorsformulas.comaskthescientists.com

The process of glutathione conjugation is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). wikipedia.org This reaction involves the attachment of GSH to a wide range of harmful substances.

Table 2: Role of Glutathione in Detoxification

| Process | Mechanism | Target Compounds | Outcome |

|---|

| Glutathione Conjugation | Catalyzed by Glutathione S-transferases (GSTs), the sulfhydryl group of GSH attacks electrophilic sites on toxins. wikipedia.org | Xenobiotics (e.g., environmental pollutants, drugs), carcinogens, and endogenous byproducts of oxidative stress (e.g., 4-hydroxynonenal). doctorsformulas.comnih.govnih.gov | Converts fat-soluble toxins into water-soluble conjugates that can be readily excreted from the body via urine or bile. doctorsformulas.comwikipedia.org |

This pathway is vital for detoxifying a vast array of compounds, including heavy metals, pesticides, and byproducts of lipid peroxidation. doctorsformulas.comazivmedics.com Astrocytes in the brain play a key role in GSH metabolism, exporting it to provide precursors for neurons, highlighting its importance in neural detoxification. nih.gov The availability of glutathione is therefore a critical factor in protecting cells and tissues, including the liver and brain, from toxic insults. doctorsformulas.comnih.gov

Influence on Protein S-Glutathionylation Dynamics

Protein S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a target protein. mdpi.commdpi.com This process is a key mechanism in redox signaling and cellular regulation. encyclopedia.pubrsc.org

S-glutathionylation acts as a protective "redox switch" under conditions of oxidative or nitrosative stress. encyclopedia.pubnih.gov By adding the bulky and charged glutathione molecule, this modification can:

Regulate Protein Function: Alter a protein's activity, either by enhancing or suppressing it. mdpi.commdpi.com

Prevent Irreversible Oxidation: Protect critical cysteine thiols from being irreversibly oxidized to sulfinic or sulfonic acids, which often leads to protein degradation. nih.gov

Modulate Signaling Pathways: Influence cellular signaling cascades by modifying key regulatory proteins. mdpi.com

The process is dynamic, with enzymes like glutaredoxin (Grx) catalyzing the removal of the glutathione modification (deglutathionylation). encyclopedia.pubmdpi.com The balance of S-glutathionylation is dependent on the cellular glutathione pool (GSH/GSSG ratio) and the activity of enzymes like GSTs. encyclopedia.pubmdpi.com As a component of this pool, this compound is linked to the dynamics that govern which proteins are modified and how cellular processes respond to redox changes. Numerous proteins involved in cytoskeletal structure, metabolism, and stress response have been identified as targets for S-glutathionylation. researchgate.net

Implications in Plant Defense Mechanisms

The compound this compound is a glutathione conjugate. Its roles in plant biology are intrinsically linked to the functions of its constituent parts: glutathione (GSH) and 4-hydroxybenzyl alcohol (4-HBA), and the enzymatic machinery that joins them, primarily Glutathione S-Transferases (GSTs). GSTs are a large family of enzymes known for their role in cellular detoxification by catalyzing the conjugation of GSH to a wide variety of toxic substances, including both foreign chemicals (xenobiotics) and harmful endogenous compounds that accumulate during stress. nih.govibiol.ro

Plants under abiotic stress, such as heat, drought, or salinity, experience an increase in reactive oxygen species (ROS), which can cause significant damage to cellular components. nih.govmdpi.com A primary defense against this oxidative damage is the antioxidant system, in which glutathione is a key player. nih.gov GSTs contribute to stress tolerance by detoxifying lipid hydroperoxides and other reactive molecules produced during oxidative stress. ibiol.ro

Phytohormones are central regulators of plant growth, development, and response to stress. There is significant crosstalk between the glutathione system and phytohormone signaling pathways. The cellular redox state, which is heavily influenced by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), can modulate the signaling pathways of key defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). For instance, GST expression in plants is known to be induced by phytohormones such as SA, ethylene, cytokinin, auxin, and abscisic acid (ABA). nih.gov

Metabolomics is a powerful tool used to obtain a comprehensive snapshot of the small molecules present in a biological system, revealing how metabolism is reconfigured under stress. nih.gov Studies on plants subjected to abiotic stresses like drought, salinity, or temperature extremes consistently show significant changes in the metabolome. nih.gov Commonly observed changes include the accumulation of osmoprotectants (like proline and sugars), amino acids, and a wide array of secondary metabolites, particularly phenolic compounds such as flavonoids and phenolic acids. nih.govmdpi.com

These metabolomic analyses also reveal shifts in the glutathione pool, reflecting its role in antioxidant defense and detoxification. nih.gov The formation of glutathione conjugates is a key part of this response, although individual conjugates are often in low abundance and can be challenging to detect without targeted methods. nih.gov this compound has been identified as a natural product in the orchid Gastrodia elata, confirming its presence in plant tissues. medchemexpress.com While comprehensive metabolomic screens of stressed plants have not yet prominently featured this compound as a widely identified stress marker, it belongs to the classes of compounds (phenolic derivatives, glutathione conjugates) known to be modulated during the plant stress response. Its detection in any plant suggests the presence of the necessary metabolic pathways for its synthesis.

Interaction with Phytohormone Signaling Pathways

Fungal Metabolic Interplay and Virulence Factors

Many plant-pathogenic fungi face oxidative stress during infection, as host plants produce ROS as a primary defense mechanism. To survive and colonize the host, fungi rely on their own antioxidant systems, in which glutathione plays a crucial role. The precursor molecule, 4-hydroxybenzyl alcohol (4-HBA), has demonstrated direct antifungal properties against a range of fungi. This suggests that 4-HBA, when produced by a plant as a defense compound, can inhibit fungal growth.

For a fungus to overcome this chemical defense, it would need to detoxify 4-HBA. A common detoxification strategy in fungi, as in plants, is the conjugation of toxic compounds to glutathione. Therefore, the formation of this compound by a fungus would represent a mechanism of resistance, allowing it to neutralize the antifungal agent and continue to grow. Fungi that can efficiently catalyze this conjugation would possess a significant advantage in colonizing plants that produce 4-HBA or related phenolic compounds.

| Fungus | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Sensitive, Inhibitory Activity | dergipark.org.tr |

| Trichophyton rubrum | Sensitive, Inhibitory Activity | dergipark.org.tr |

| Alternaria solani | Inhibitory Activity (by related compounds) | nih.gov |

| Fusarium solani | Inhibitory Activity (by related compounds) | nih.gov |

The ability of a fungus to cause disease (pathogenicity) is closely linked to its capacity to overcome host defenses and manage stress. Plant-derived phenolic compounds can act as virulence inhibitors. For example, some phytochemicals have been shown to suppress the genes required for mycotoxin biosynthesis in fungi like Aspergillus flavus. juit.ac.in Specifically, some fungi from the genus Penicillium are known to produce m-hydroxybenzyl alcohol as an intermediate in the pathway to synthesize the mycotoxin patulin, indicating that benzyl (B1604629) alcohols are part of fungal secondary metabolism. researchgate.netmdpi.com

If a plant produces 4-HBA as a defense molecule, this compound could potentially disrupt fungal pathogenic processes or mycotoxin production. A fungus that can convert 4-HBA into the non-toxic this compound conjugate would effectively be disarming a component of the plant's defense arsenal. This detoxification would be a crucial factor for maintaining virulence. By neutralizing the inhibitory phenolic compound, the fungus could proceed with colonization and, where applicable, the production of its own toxins, which are themselves often virulence factors that damage the host plant. Therefore, the metabolic interplay involving the formation of this compound can be seen as a key element in the chemical warfare between plants and pathogenic fungi.

Conjugation Pathways for Xenobiotic Detoxification in Fungi

Fungi have evolved sophisticated metabolic systems to neutralize a wide array of foreign and potentially toxic compounds, known as xenobiotics. A central strategy in this defense is the conjugation pathway, a multi-phase process designed to increase the water solubility of harmful substances, thereby facilitating their sequestration or excretion. nih.govnih.gov This system is broadly categorized into three phases: modification (Phase I), conjugation (Phase II), and secretion (Phase III). nih.gov The conjugation phase is particularly crucial and heavily relies on the versatile tripeptide, glutathione (GSH). mdpi.comresearchgate.net

The primary enzymes governing this phase are the Glutathione S-transferases (GSTs), a large and diverse superfamily of proteins. nih.govplos.org GSTs catalyze the nucleophilic attack of the sulfur atom in glutathione on an electrophilic center of a xenobiotic substrate. mdpi.commdpi.com This reaction forms a glutathione S-conjugate, such as this compound. This process effectively tags the xenobiotic for detoxification, rendering it less reactive and more hydrophilic. mdpi.comresearchgate.net

The diversity of GSTs within the fungal kingdom is vast, likely reflecting an evolutionary adaptation to diverse chemical environments. For instance, the wood-degrading basidiomycete Phanerochaete chrysosporium possesses a notable variety of GST isoforms, enabling it to metabolize the complex aromatic compounds derived from lignin. nih.govplos.org Similarly, the metal-tolerant dark septate endophytic fungus, Exophiala pisciphila, upregulates the expression of numerous GST genes when exposed to heavy metals like cadmium, lead, and copper, indicating that glutathione conjugation is a key mechanism in metal detoxification. plos.org

Research into specific detoxification pathways has provided detailed insights. For example, certain phytopathogenic fungi from the Colletotrichum genus can detoxify rapalexin A, an isothiocyanate phytoalexin produced by cruciferous plants. researchgate.net This detoxification occurs through the addition of a thiol group from an L-cysteine residue to the isothiocyanate carbon, a transformation analogous to the reactions catalyzed by GSTs. researchgate.net

Once the glutathione S-conjugate is formed, it enters the mercapturate pathway for further processing. nih.gov The conjugate is typically broken down sequentially. First, the glutamate residue is removed by a γ-glutamyltransferase. Next, the glycine (B1666218) residue is cleaved by a dipeptidase, leaving a cysteine S-conjugate. nih.gov Finally, this cysteine conjugate is often N-acetylated by a cysteine S-conjugate N-acetyltransferase to form an N-acetyl-cysteine S-conjugate, also known as a mercapturate. researchgate.netnih.gov This final product is highly water-soluble and readily excreted from the fungal cell, completing the detoxification process. researchgate.net

The table below summarizes key research findings on fungal xenobiotic conjugation pathways.

| Fungal Species | Xenobiotic Class | Key Enzymes/Pathways | Research Finding |

| Phanerochaete chrysosporium | Lignin-derived aromatics | Glutathione S-transferases (GSTs) | Possesses a high diversity of GST isoforms, indicating specialization for metabolizing complex wood-related compounds. nih.govplos.org |

| Exophiala pisciphila | Heavy Metals (Cd, Pb, Cu) | Glutathione S-transferases (GSTs) | Upregulates multiple GST genes in response to heavy metal stress, enhancing tolerance and detoxification. plos.org |

| Colletotrichum higginsianum | Phytoalexins (Isothiocyanates) | L-Cysteine Conjugation (GST-like) | Detoxifies the plant defense compound rapalexin A by conjugating it with a thiol group, preventing its antifungal action. researchgate.net |

| Aspergillus fumigatus | Aromatic hydrocarbons (p-cresol) | Monooxygenases, Dehydrogenases | Metabolizes p-cresol (B1678582) through intermediates including 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid. nih.gov |

Analytical Methodologies for S 4 Hydroxybenzyl Glutathione and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of S-(4-Hydroxybenzyl)glutathione, offering detailed insights into its molecular structure and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural elucidation of this compound. nih.gov While mass spectrometry can provide the molecular weight and fragmentation patterns, NMR is essential for unambiguously determining the precise connectivity of atoms, including the specific site of conjugation. mdpi.com

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to fully characterize the molecule.

¹H NMR: This experiment identifies the chemical environment of all protons in the molecule, providing information on the aromatic protons of the 4-hydroxybenzyl group and the amino acid residues of the glutathione (B108866) backbone.

¹³C NMR: This provides information on the carbon skeleton of the compound.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings within the same spin system. nih.gov The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly vital as it shows correlations between protons and carbons over two to three bonds, which allows for the confirmation of the covalent link between the benzylic carbon of the 4-hydroxybenzyl group and the sulfur atom of the cysteine residue within the glutathione molecule. nih.govhyphadiscovery.com

Through the comprehensive analysis of these NMR datasets, the complete chemical structure of this compound can be confirmed.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light, which is non-zero for molecules that lack a plane of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex biological matrices and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glutathione and its conjugates. researchgate.netnih.gov For this compound, reversed-phase HPLC is typically employed, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.gov

The separation is achieved by a gradient elution, where the composition of the mobile phase, often a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent (like acetonitrile), is changed over time. nih.gov This allows for the efficient separation of the target analyte from other sample components. Detection is commonly performed using a UV detector, as the aromatic ring of the 4-hydroxybenzyl moiety and the peptide bonds of glutathione absorb light in the UV range. nih.gov This method is robust and widely used for routine quantification. fda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of this compound, especially at low concentrations in complex biological samples. nih.govbiorxiv.org The HPLC or UPLC system separates the compound from the matrix, after which the mass spectrometer provides definitive identification and quantification.

Identification is based on the accurate mass of the molecular ion and its characteristic fragmentation pattern upon collision-induced dissociation (CID). In one study, S-(4-hydroxybenzyl)-glutathione was identified in fresh Gastrodia elata using UPLC-ESI-MS. nih.gov

For quantification, the highly selective technique of Multiple Reaction Monitoring (MRM) is used. mdpi.comresearchgate.net In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, minimizing interferences and enhancing sensitivity. researchgate.netadmin.ch The method can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comadmin.ch

Table 1: Example LC-MS/MS Parameters for Glutathione-related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Precursor Ion (m/z) | Specific to this compound | |

| Product Ions (m/z) | Derived from fragmentation of the precursor ion | researchgate.net |

| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range | biorxiv.orgadmin.ch |

| Limit of Quantification (LOQ) | Typically in the low ng/mL to µg/mL range | biorxiv.orgadmin.ch |

This table presents typical parameters; specific values for this compound would require experimental determination.

HPLC coupled with electrochemical detection (HPLC-ED) is another highly sensitive method for the analysis of glutathione and its conjugates. nih.gov This technique is particularly suited for compounds that can be easily oxidized or reduced. This compound contains a phenolic hydroxyl group which is electroactive, making it a suitable candidate for oxidative electrochemical detection.

The method involves applying a specific potential to a working electrode in a flow-through cell. nih.gov When the electroactive analyte passes over the electrode, an electron transfer reaction occurs, generating a current that is proportional to the analyte's concentration. HPLC-ED offers excellent sensitivity, often reaching picogram levels, and high selectivity, as only compounds that are electroactive at the applied potential will be detected. nih.govsharif.edu This makes it a powerful alternative to UV or even MS detection, particularly for tracing low levels of glutathione conjugates in biological systems. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Biosensor Development for this compound Detection

The detection of specific glutathione conjugates like this compound is an area of growing interest, though dedicated biosensors for this particular compound are not yet widely reported in the literature. However, significant progress has been made in the development of electrochemical biosensors for the parent molecule, glutathione (GSH), which lays the groundwork for future adaptations. nanomedicine-rj.comrsc.orgnih.govmdpi.com These biosensors often utilize the principles of biocatalysis and nanomaterial-based signal amplification to achieve high sensitivity and selectivity. nanomedicine-rj.commdpi.comnanomedicine-rj.com

A common approach involves the immobilization of enzymes, such as glutathione S-transferase (GST) or laccase, onto an electrode surface. rsc.orgmetu.edu.truwaterloo.ca GST, for instance, catalyzes the conjugation of GSH to a substrate, and the resulting product can be measured electrochemically. uwaterloo.ca Inhibition of this enzymatic reaction by a target analyte can also be used as a detection mechanism. uwaterloo.caunich.it

Recent advancements have focused on the use of nanomaterials to enhance the performance of these biosensors. nanomedicine-rj.comnanomedicine-rj.com Materials like graphene oxide, carbon nanotubes, and various metal nanoparticles (e.g., gold, platinum) offer large surface areas for enzyme immobilization and possess excellent electrical conductivity, which improves the signal-to-noise ratio and lowers the detection limit. rsc.orgmdpi.comacs.org For example, a biosensor for glutathione was developed using a glassy carbon electrode modified with a nanocomposite of FePt/CNTs and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrating high sensitivity. acs.org Another approach utilized laccase immobilized on graphene oxide to detect glutathione, achieving a low detection limit and high sensitivity. rsc.org

While these methods are designed for glutathione, the principles can be adapted for this compound. This would likely involve the use of an enzyme that specifically recognizes and metabolizes this compound or the development of specific antibodies for use in an immunosensor format. The table below summarizes the characteristics of some recently developed electrochemical biosensors for glutathione, which could serve as a basis for future this compound sensors.

Table 1: Examples of Electrochemical Biosensors for Glutathione Detection

| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Laccase/Graphene Oxide/Indium Tin Oxide | Cyclic Voltammetry | 1 µM - 100 µM | 0.89 µM | rsc.org |

| Glucose Oxidase Anode & Bilirubin Oxidase Cathode | Self-powered Biofuel Cell | up to 1.7 mM | 0.043 mM | nih.gov |

| FePt/CNTs/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide/Carbon Paste Electrode | Not Specified | Not Specified | Not Specified | acs.org |

| Ammonium Carbamate/Gold-Platinum Nanoparticles/Glassy Carbon Electrode | Amperometry (I-t) | 0.1 µM - 11 µM | 0.051 µM | mdpi.com |

Advanced Omics Approaches: Metabolomics Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for identifying and quantifying compounds like this compound in complex biological samples. nih.govplos.orgmdpi.com This approach provides a snapshot of the metabolic state and can reveal the presence and relative abundance of specific metabolites. mdpi.com The primary analytical platforms used in metabolomics for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govbevital.no

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for metabolomic profiling due to its high sensitivity, resolution, and ability to identify a broad range of metabolites. nih.govnih.gov In studies of plant extracts, such as from Gastrodia elata, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has been successfully employed to identify numerous phytometabolites, including this compound. nih.gov This technique allows for the separation of complex mixtures and the identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net For instance, a metabolomics study of different varieties of G. elata revealed that this compound was significantly accumulated in the black Tianma (GB) variety. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another key technique in metabolomics. nih.govnih.gov While generally less sensitive than MS, NMR is highly quantitative, reproducible, and non-destructive, providing detailed structural information about metabolites. researchgate.net 1H-NMR and 2D-NMR experiments (like COSY and HSQC) can be used to identify and quantify metabolites in biological fluids and tissue extracts. nih.govnih.gov Although direct detection of this compound by NMR in complex mixtures can be challenging due to overlapping signals, its parent compound, glutathione, is routinely identified and quantified in metabolomics studies. nih.govhmdb.ca

Metabolomics studies have been instrumental in understanding the changes in the chemical composition of medicinal plants under different processing methods. For example, steaming of Gastrodia elata was found to facilitate the transformation of gastrodigenin into other bioactive compounds, including this compound. researchgate.net The table below summarizes the key findings from metabolomics studies involving this compound.

Table 2: Metabolomics Studies Identifying this compound

| Study Focus | Analytical Technique | Key Finding Related to this compound | Reference |

| Metabolic profiling of different Gastrodia elata varieties | UPLC-MS/MS | S-(4-hydroxybenzyl)-glutathione was significantly accumulated in the black Tianma (GB) group. | nih.gov |

| Discrimination of raw and steamed Gastrodia elata | LC-QTOF-MS | Steaming facilitates the transformation of gastrodigenin into this compound. | researchgate.net |

| Identification of therapeutic components in Gastrodia elata | LC-MS/MS | S-(4-hydroxybenzyl)-glutathione was identified as one of the potential therapeutic components. | researchgate.net |

| Investigation of chemical constituents of Gastrodia elata | Not Specified | This compound was identified as one of the sulfur-containing compounds in the tuber. | researchgate.net |

| Protective effect of 4-Hydroxybenzyl alcohol on ischemic astrocytes | Metabolomics Analysis | 4-Hydroxybenzyl alcohol was found to regulate glutathione metabolism. | mdpi.com |

Regulation and Modulation of S 4 Hydroxybenzyl Glutathione Metabolism

Transcriptional and Post-Translational Control Mechanisms

The cellular capacity to synthesize S-(4-Hydroxybenzyl)glutathione is dictated by the expression and activity of glutathione (B108866) biosynthetic enzymes and Glutathione S-Transferases.

The synthesis of glutathione (GSH), a prerequisite for the formation of this compound, occurs in two sequential ATP-dependent steps. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), and the second by glutathione synthase (GS). nih.govnih.govresearchgate.net The regulation of these enzymes is a critical control point.

Transcriptional Control: The expression of the genes for GCL and GS is tightly regulated, often in a coordinated fashion, particularly in response to cellular stress. researchgate.netnih.govresearchgate.net Key transcription factors that play a pivotal role include:

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. ijmrhs.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding GCL and other cytoprotective enzymes, thereby upregulating their transcription. researchgate.netnih.govaacrjournals.orgnih.gov Disruption of the Nrf2 gene leads to a significant reduction in both the basal and inducible expression of GCL subunits. aacrjournals.org

Activator protein-1 (AP-1): The AP-1 transcription factor is also involved in the basal and inducible expression of GST and GCL genes. nih.govgrantome.comnih.gov

Nuclear factor kappa B (NF-κB): NF-κB has been identified as another key transcription factor in the regulation of GSH synthetic enzymes. researchgate.netnih.govresearchgate.net

In some cases, the subunits of GCL—the catalytic subunit (GCLC) and the modifier subunit (GCLM)—can be differentially regulated. For instance, certain hormones may activate GCLC transcriptionally, while oxidative stressors tend to induce both subunits. grantome.com Studies have also shown that CREB1 and ATF1 can act as negative regulators, suppressing the expression of GCLM and GS. frontiersin.org

Post-Translational Control: Beyond transcription, GCL activity is rapidly regulated by post-translational modifications, allowing for a swift response to cellular needs without requiring new protein synthesis. nih.govnih.gov

Holoenzyme Formation: GCL is a heterodimer, and its activity is significantly higher when the catalytic (GCLC) and modifier (GCLM) subunits are associated. nih.govnih.govnih.gov Oxidative stress can promote the formation of the more active holoenzyme. nih.govnih.gov

Redox Modulation: The formation of intermolecular disulfide bonds between the GCL subunits is sensitive to the cellular redox state, providing a direct mechanism for controlling γ-glutamylcysteine production in response to oxidative conditions.

Feedback Inhibition: GCL activity is subject to feedback inhibition by its end-product, GSH. nih.govwikipedia.org This ensures that GSH levels are maintained within a tight physiological range.

Table 1: Transcriptional and Post-Translational Regulators of Glutathione Biosynthetic Enzymes This table is interactive. You can sort and filter the data.

| Enzyme | Regulator/Factor | Mode of Action | Effect on GSH Synthesis |

|---|---|---|---|

| GCL, GS | Nrf2/ARE | Transcriptional Activation | Increase |

| GCL, GS | AP-1 | Transcriptional Activation | Increase |

| GCL, GS | NF-κB | Transcriptional Activation | Increase |

| GCLM, GS | CREB1, ATF1 | Transcriptional Repression | Decrease |

| GCL | Oxidative Stress | Post-Translational (Holoenzyme Formation) | Increase |

| GCL | Glutathione (GSH) | Post-Translational (Feedback Inhibition) | Decrease |

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, including the precursor to this compound. oup.comwikipedia.org Their expression and activity are modulated by numerous factors.

Transcriptional Regulation: The induction of GST gene expression is a key mechanism of cellular defense against xenobiotics and oxidative stress. nih.govtandfonline.com

Xenobiotic-Responsive Element (XRE): Some GST genes, such as the Ya subunit gene, are induced by planar aromatic compounds through a unique XRE, which is distinct from the XRE found in cytochrome P450 genes. pnas.orgresearchgate.net

Antioxidant-Responsive Element (ARE): Like the GCL genes, many GST genes are regulated by the Nrf2-ARE pathway. aacrjournals.orgtandfonline.com Loss of Nrf2 has been shown to cause a marked reduction in the expression of multiple GST isoforms in mice. aacrjournals.org A wide array of chemical inducers, many of which are natural compounds found in vegetables, activate GST transcription via the ARE. tandfonline.com

Genetic Polymorphisms: The expression and function of GSTs can be significantly affected by genetic polymorphisms. nih.govtandfonline.comcambridge.org For example, null genotypes for GSTM1 or GSTT1, where the gene is absent, result in a lack of functional protein, which can alter an individual's capacity to metabolize xenobiotics. nih.govjst.go.jpsmw.ch

Post-Translational Modulation: The activity of existing GST enzymes can also be modulated.

Oligomerization: The activity of certain GSTs, like GSTP1-1, can be affected by changes in their oligomeric state (e.g., dimerization or tetramerization), which can be induced by electrophilic compounds and inflammatory mediators. researchgate.net

Inhibition: Various compounds can act as inhibitors of GST activity, competing with substrates for binding to the active site. bibliotekanauki.pl

Table 2: Modulators of Glutathione S-Transferase (GST) Expression and Activity This table is interactive. You can sort and filter the data.

| Modulator Type | Specific Example | Mechanism | Effect on GST |

|---|---|---|---|

| Transcriptional Inducer | β-naphthoflavone | Binds to Xenobiotic-Responsive Element (XRE) | Increased Gene Expression |

| Transcriptional Inducer | Sulforaphane | Activates Nrf2-ARE Pathway | Increased Gene Expression |

| Genetic Factor | GSTM1 null genotype | Gene Deletion | No Enzyme Production |

| Endogenous Mediator | 15d-PGJ2 (a prostaglandin) | Induces Oligomerization | Altered Enzyme Activity |

| Environmental Factor | Pesticides | Induction of expression | Increased Enzyme Activity |

Regulation of Glutathione Biosynthetic Enzymes (e.g., GCL, GSH Synthase)

Environmental and Biological Factors Affecting Levels

The metabolism leading to this compound is highly responsive to both the external environment and the internal cellular state.

Oxidative stress is a primary driver for the upregulation of the this compound metabolic pathway. It is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov

Induction of Biosynthetic Enzymes: Oxidative stress is a well-established inducer of GSH synthetic enzymes. nih.govresearchgate.net Stressors trigger signaling pathways, prominently involving Nrf2, that lead to the increased transcription of GCL and GS genes to boost the cell's GSH supply. researchgate.netaacrjournals.orgnih.gov

Post-Translational Activation: In addition to increasing their expression, oxidative stress can rapidly enhance the activity of existing GCL enzymes by promoting the formation of the more active holoenzyme. nih.govnih.gov

Induction of GSTs: Many GST genes are induced by oxidative stress via the ARE, increasing the cell's capacity to conjugate electrophilic byproducts of oxidative damage with the newly synthesized GSH. nih.govtandfonline.com For example, α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal, which are products of lipid peroxidation during oxidative stress, are potent inducers of GST expression. oup.com

This coordinated response ensures that the cell can mount a robust defense, which includes the synthesis and detoxification of harmful compounds through pathways that produce conjugates like this compound.

Exposure to a wide array of environmental contaminants and xenobiotics (foreign chemical substances) stimulates the production of this compound precursors as a detoxification mechanism. wikipedia.orgnih.gov

Heavy Metals: Exposure to heavy metals like cadmium has been shown to activate the transcription of both GCL and GS in organisms ranging from plants to insects. nih.gov

Organic Pollutants: Contaminants such as nonylphenol and polychlorinated biphenyls (PCBs) can modulate the expression of GCL, GS, and GST genes. nih.govnih.gov Studies in the dinoflagellate Alexandrium pacificum showed that PCBs and sodium hypochlorite (B82951) increased GST expression and activity, highlighting the role of these enzymes in the detoxification response to environmental pollutants. nih.gov

Pesticides: Exposure to pesticides can lead to an increase in GST activity as the organism attempts to detoxify the foreign compounds. nih.govajol.info In some cases, this response may be linked to genetic makeup, as seen in farm workers where the GSTM1 null genotype was associated with a significant increase in GSTT1 activity after exposure, suggesting a shared regulatory mechanism. nih.gov

This induction of the glutathione pathway is a critical defense strategy, where contaminants trigger their own detoxification by upregulating the machinery needed to conjugate them with GSH. numberanalytics.com

Table 3: Impact of Environmental Contaminants on this compound Precursor Enzymes This table is interactive. You can sort and filter the data.

| Contaminant | Organism/Cell Type | Affected Enzyme(s) | Observed Effect |

|---|---|---|---|

| Cadmium (Cd) | Chironomus riparius (midge) | Cr-GCL, Cr-GS | Significant modulation of mRNA expression |

| Nonylphenol (NP) | Chironomus riparius (midge) | Cr-GCL, Cr-GS | Significant modulation of mRNA expression |

| Polychlorinated Biphenyl (PCB) | Alexandrium pacificum (dinoflagellate) | ApGST1 | Significant increase in mRNA expression and overall GST activity |

| Sodium Hypochlorite (NaOCl) | Alexandrium pacificum (dinoflagellate) | ApGST1, ApGST2 | Significant upregulation of mRNA expression and overall GST activity |

| Pesticides | Farm Workers (Human) | GSTT1 | Increased enzyme activity, especially in individuals with GSTM1 null genotype |

GSH as a Redox Buffer: GSH is the most abundant non-protein thiol in cells and serves as the primary redox buffer. nih.govpatsnap.com The GSH/GSSG ratio is a dynamic indicator of the cellular environment; a high ratio signifies a healthy, reducing state, while a decrease indicates a shift towards oxidative stress. nih.govresearchgate.net

Consumption and Signaling: The synthesis of this compound consumes GSH. This depletion lowers the GSH/GSSG ratio, contributing to a more oxidizing environment. mdpi.com This shift itself can act as a signal, triggering the Nrf2-mediated upregulation of GCL and GS to replenish the GSH pool. nih.govnih.gov

Direct Enzyme Modulation: The redox state can directly influence enzyme activity. For example, the catalytic activity of plant GCL is enhanced when the protein is oxidized, forming specific disulfide bonds. This provides a direct feedback loop where oxidizing conditions, which increase the demand for GSH, also activate the rate-limiting enzyme for its synthesis.

Therefore, the formation of this compound is not merely a metabolic endpoint but an active component of the dynamic system that maintains cellular redox homeostasis. The process is both a response to and a modulator of the cell's redox environment. patsnap.comnih.gov

Comparative Biochemistry and Evolutionary Perspectives

Phylogenetic Analysis of Glutathione (B108866) Conjugate Metabolism Across Species

The metabolism of glutathione conjugates is ancient, yet it has undergone extensive diversification throughout evolution. royalsocietypublishing.org Phylogenetic studies of Glutathione S-transferases (GSTs), the enzymes responsible for catalyzing the formation of glutathione conjugates, show that they are ubiquitous, found in prokaryotes and eukaryotes alike. researchgate.netencyclopedia.pubfrontiersin.org This wide distribution points to an ancient origin and fundamental importance. encyclopedia.pub

GSTs are encoded by a large and highly divergent gene family. oup.com In plants, for instance, the GST family is exceptionally large, a reflection of their sessile nature and the need to adapt their metabolism to a wide array of environmental stresses and chemical compounds. royalsocietypublishing.org Phylogenetic analyses of GST proteins from various plant species such as Arabidopsis thaliana, soybean, pumpkin, and grape have allowed for their classification into distinct subfamilies. researchgate.netmdpi.com The most prevalent and plant-specific classes are Tau and Phi, which are believed to have arisen from multiple, recent gene duplication events after the divergence of plants from other kingdoms. researchgate.net Other classes, like Zeta and Theta, are more ancient and are found in both plants and animals. researchgate.net

Comparative genomics reveals that the primary mechanism for the expansion of the GST gene family is gene duplication, including tandem and whole-genome duplications. nih.govresearcherslinks.com Following duplication, these genes undergo divergent evolution. This is evident in the phylogenetic relationships where GSTs from the same class, even from different species, often share more sequence identity than different GST classes within the same species. researcherslinks.com This pattern suggests that the functional roles of these classes were established early and have been conserved and fine-tuned across different evolutionary lineages. For example, analyses in cetaceans (whales and dolphins) show a contraction in certain GST classes compared to their terrestrial relatives, likely reflecting adaptation to different oxidative stress pressures in an aquatic environment. biorxiv.org

Table 1: Distribution of Major Cytosolic GST Classes Across Different Taxa

| GST Class | Plants | Animals (Vertebrates) | Fungi | Bacteria | Key Characteristics |

|---|---|---|---|---|---|

| Tau (U) | Present (Abundant) | Absent | Absent | Absent | Plant-specific, involved in xenobiotic detoxification and stress response. researchgate.netmdpi.com |

| Phi (F) | Present (Abundant) | Absent | Absent | Absent | Plant-specific, roles in herbicide detoxification and endogenous metabolism. researchgate.netmdpi.com |

| Zeta (Z) | Present | Present | Present | Present | Ancient class with a conserved role in metabolizing haloalkenes and other substrates. researchgate.net |

| Theta (T) | Present | Present | Present | Present | Considered an ancestral class, metabolizes a wide range of small, hydrophobic compounds. researchgate.net |

| Lambda (L) | Present | Absent | Absent | Absent | Plant-specific, functions as a glutathionyl-hydroquinone reductase. oup.com |

| Omega (O) | Present | Present | Present | Present | Possesses thiol transferase activity, involved in redox regulation. researchgate.net |

| Mu (M) | Absent | Present | Absent | Absent | Key role in detoxifying carcinogens and environmental pollutants in vertebrates. wikipedia.org |

| Alpha (A) | Absent | Present | Absent | Absent | Abundant in mammalian liver, metabolizes products of oxidative stress like lipid peroxides. biorxiv.org |

| Pi (P) | Absent | Present | Absent | Absent | Involved in regulating apoptotic pathways and detoxification in vertebrates. biorxiv.org |

Evolutionary Divergence of S-(4-Hydroxybenzyl)glutathione Related Pathways

The specific metabolic pathways leading to the formation of this compound are not universally conserved; rather, they are products of the functional divergence of the GST superfamily. royalsocietypublishing.org The evolution of a GST capable of conjugating glutathione to a 4-hydroxybenzyl moiety is a prime example of neofunctionalization or subfunctionalization following gene duplication events. oup.com

After a GST gene duplicates, the resulting paralogs are subject to different selective pressures. nih.gov One copy may retain the original function, while the other is freer to accumulate mutations. Non-synonymous substitutions in the amino acid sequence, particularly within the substrate-binding site (the H-site), can lead to altered substrate specificity. oup.com This evolutionary tinkering allows for the emergence of enzymes that can recognize and detoxify new or previously unrecognized xenobiotic or endogenous compounds. royalsocietypublishing.orgoup.com The formation of this compound would be catalyzed by a GST that evolved to efficiently bind a reactive electrophilic precursor related to 4-hydroxybenzyl alcohol.

This functional divergence is a major driver for the retention of duplicated GST genes and enhances an organism's adaptability to various stresses. nih.gov For example, studies in soybean have shown that duplicated GST genes exhibit significant divergence in their enzymatic activities, which is attributable to specific amino acid substitutions that occurred after the duplication event. oup.com The broad substrate promiscuity often observed in GSTs may represent an evolutionary stepping stone, where a single enzyme can handle multiple substrates, albeit with varying efficiency. royalsocietypublishing.org Over time, selective pressures can refine this activity, leading to highly specific enzymes for pathways like the one producing this compound, especially if the substrate is a common environmental toxin or a crucial endogenous metabolite.

Table 2: Examples of Functional Divergence in GSTs

| Organism | GST Class | Divergence Mechanism | Resulting Functional Change | Reference |

|---|---|---|---|---|

| Soybean (Glycine (B1666218) max) | Tau, Phi, etc. | Gene duplication followed by non-synonymous substitutions. | Divergence in enzymatic activities and expression responses to abiotic stress between paralogs. | oup.com |

| Sorghum (Sorghum bicolor) | Multiple | Tandem duplication and differential evolutionary rates between N- and C-terminal domains. | Lineage-specific expansion and high degree of expression divergence under stress conditions. | nih.gov |

| Moss (Physcomitrella patens) | Multiple | Gene duplication and divergence leading to new classes (e.g., hemerythrin, iota). | Extensive functional divergence in gene structures, expression, and enzymatic characteristics compared to vascular plants. | researchgate.net |

| Mammals | Pi (GSTP1 vs. GSTP2) | Gene duplication. | Paralogs evolved under different selective pressures; GSTP1 is highly conserved while GSTP2 shows evidence of positive selection, suggesting adaptation to different xenobiotics. | biorxiv.org |

Conservation of Glutathione System Components in Eukaryotes and Prokaryotes

While specific conjugation pathways show divergence, the core components of the glutathione system are remarkably conserved across both eukaryotes and prokaryotes, underscoring their fundamental role in cellular life that predates the divergence of these domains. encyclopedia.pubmdpi.com This system includes not only glutathione itself but also the key enzymes responsible for its synthesis and recycling.

The biosynthesis of glutathione (GSH) occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.govoup.com These enzymes are found in most eukaryotes and many prokaryotes, indicating that this pathway was established early in evolutionary history. mdpi.comnih.gov Similarly, the enzyme glutathione reductase (GR), which recycles the oxidized form of glutathione (GSSG) back to its reduced state (GSH) using NADPH, is a highly conserved flavoenzyme found across the tree of life. encyclopedia.pubmdpi.com

Glutathione S-transferases (GSTs) also represent an ancient and conserved enzyme superfamily, present in nearly all known organisms. researchgate.netfrontiersin.orgwikipedia.org However, there are notable differences. While eukaryotes possess a complex array of cytosolic, mitochondrial, and microsomal GSTs, the system in prokaryotes can be simpler. biorxiv.orgwikipedia.org Furthermore, some groups of bacteria have evolved to use alternative low-molecular-weight thiols in place of, or in addition to, glutathione. For example, many Actinobacteria use mycothiol, while Firmicutes use bacillithiol for similar protective functions. nih.gov Despite these variations, the fundamental strategy of using a small thiol molecule in conjunction with a suite of enzymes for detoxification and redox balance is a deeply conserved biochemical principle. encyclopedia.pubmdpi.com The entire glutathione metabolic pathway is considered to have a universal origin, with its core reactions present before the emergence of the last universal common ancestor.

Table 3: Conservation of Key Glutathione System Components

| Component | Function | Conservation in Prokaryotes | Conservation in Eukaryotes | Evolutionary Note |

|---|---|---|---|---|

| Glutathione (GSH) | Major non-protein thiol, antioxidant, detoxification substrate. | Widespread, but some bacteria use alternative thiols (mycothiol, bacillithiol). nih.gov | Ubiquitous and essential in nearly all eukaryotes. nih.gov | An ancient molecule, but not the only thiol solution evolved by prokaryotes. |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first, rate-limiting step of GSH synthesis. oup.com | Present in many bacteria. The gene (gshA) likely arose in cyanobacteria and was transferred. mdpi.com | Universally present (encoded by gsh1). mdpi.com | The two synthesis genes (GCL and GS) were acquired independently during evolution. mdpi.com |

| Glutathione Synthetase (GS) | Catalyzes the second step of GSH synthesis. oup.com | Present in many bacteria (encoded by gshB). mdpi.com | Universally present (encoded by gsh2). mdpi.com | Recruited from the ATP-grasp superfamily of enzymes. mdpi.com |

| Glutathione Reductase (GR) | Reduces GSSG to 2 GSH, maintaining the redox state. encyclopedia.pub | Highly conserved. Often localized in the periplasm or cytoplasm. encyclopedia.pub | Highly conserved. Found in cytoplasm, mitochondria, and other organelles. encyclopedia.pubmdpi.com | A highly conserved flavoenzyme sharing ancestry with other pyridine (B92270) nucleotide-disulfide oxidoreductases. encyclopedia.pub |

| Glutathione S-Transferase (GST) | Conjugates GSH to electrophilic compounds for detoxification. wikipedia.org | Widespread, but less studied than in eukaryotes. Involved in detoxifying pollutants and metabolic by-products. encyclopedia.pubfrontiersin.org | Ubiquitous, with large, diverse families and distinct subcellular localizations (cytosolic, mitochondrial, microsomal). frontiersin.orgnih.govwikipedia.org | An ancient superfamily that has undergone massive expansion and functional divergence, especially in plants. royalsocietypublishing.orgresearchgate.net |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides. wikipedia.org | Present, but roles and mechanisms can differ from eukaryotes. | Well-conserved family of enzymes, some of which are selenoproteins. mdpi.com | Originated from a common ancestor and diversified independently in different kingdoms. nih.gov |

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biological Roles and Molecular Targets

The primary known biological function of S-(4-Hydroxybenzyl)glutathione is its ability to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, demonstrating an IC₅₀ value of 2 μM. targetmol.commedchemexpress.comclinisciences.com This finding positions the compound as a modulator of excitatory neurotransmission and suggests a potential neuroprotective role. However, this is likely just one facet of its biological profile.

Future research should aim to unravel additional biological roles and identify other specific molecular targets. Given that it is a glutathione (B108866) conjugate, its functions may be closely linked to the diverse activities of the glutathione S-transferase (GST) enzyme family, which catalyzes the formation of such compounds. wikipedia.orgmdpi.com GSTs are pivotal in cellular detoxification, protecting cells from xenobiotics and oxidative stress by conjugating the reduced form of glutathione (GSH) to electrophilic substrates. mdpi.comnih.gov

The presence of this compound in Gastrodia elata suggests a potential role in plant biology, possibly related to defense mechanisms. Glutathione and its derivatives are crucial in protecting plants against various stresses, including pathogens and oxidative damage. nih.govnih.govresearchgate.net Investigations could explore whether this compound participates in these defense pathways, for instance, by detoxifying pathogenic toxins or acting as a signaling molecule in the plant's stress response. nih.gov

Furthermore, the broader family of glutathione-related enzymes and proteins is involved in a vast array of cellular processes, from redox homeostasis to the regulation of cell death and proliferation. nih.govnih.govnih.gov Research could probe the interaction of this compound with other proteins in these pathways, such as glutathione peroxidases or glutaredoxins, to determine if it has roles beyond glutamate receptor modulation. mdpi.com

Table 1: Known Molecular Target of this compound This table is interactive. Click on the headers to sort.

| Molecular Target | Known Action | Affinity (IC₅₀) | Source |

|---|---|---|---|

| Brain Glutamate Receptors | Inhibition of Kainic Acid Binding | 2 μM | targetmol.commedchemexpress.com |

Development of Novel Research Tools and Probes

The unique structure of this compound, which combines the glutathione tripeptide with a 4-hydroxybenzyl moiety, makes it an attractive scaffold for the development of novel research tools. Specifically, chemical probes could be designed to investigate the biological systems in which this compound is active.

Fluorescent probes are invaluable for visualizing and quantifying biological molecules and processes in living cells. sci-hub.se A common strategy for developing such probes for glutathione involves attaching a fluorophore to a molecule that selectively reacts with glutathione, leading to a change in fluorescence. acs.orgthno.orgmdpi.com Following this principle, this compound could be chemically modified to create specialized probes. For example:

Probes for Molecular Targets: The 4-hydroxybenzyl group or the glutathione backbone could be derivatized with a fluorescent reporter. Such a probe could be used in high-throughput screening assays to identify new binding partners or to visualize its interaction with known targets like the kainate receptor in real-time.

Activity-Based Probes: An activity-based probe could be designed to covalently link to the enzymes responsible for the metabolism of this compound, allowing for their identification and characterization within complex biological samples.

The development of these tools would be instrumental in elucidating the compound's mechanism of action and discovering its full range of biological interactions, advancing our understanding of the pathways it modulates. sci-hub.se

Exploration of Biosynthetic Engineering for this compound Production

Currently, this compound is obtained by isolation from Gastrodia elata. nih.gov This method can be inefficient and subject to variations in plant quality and yield. Biosynthetic engineering, also known as metabolic engineering, offers a promising alternative for sustainable and scalable production. This approach involves reconstructing a metabolic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast).

The biosynthesis of this compound in G. elata likely involves two key components:

A Precursor Molecule: A 4-hydroxybenzyl-containing substrate, such as 4-hydroxybenzyl alcohol, which is known to be produced in G. elata from the hydrolysis of compounds like gastrodin. researchgate.net

A Catalyzing Enzyme: A specific Glutathione S-Transferase (GST) that catalyzes the conjugation of reduced glutathione (GSH) to the precursor. wikipedia.orgmdpi.com

The process of engineering a microbial host for production would involve several key steps, analogous to strategies used for producing other complex plant-derived molecules like glucosinolates. google.com

Table 2: Hypothetical Strategy for Biosynthetic Engineering of this compound This table is interactive. Click on the headers to sort.

| Step | Description | Rationale |

|---|---|---|